molecular formula C10H11BrN2O2 B6353766 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one CAS No. 1633014-37-5

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

Cat. No. B6353766
CAS RN: 1633014-37-5
M. Wt: 271.11 g/mol
InChI Key: NRLNVOQGRDXGEC-UHFFFAOYSA-N
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Description

“4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one” is a chemical compound with the molecular formula C10H11BrN2O2 . It has a molecular weight of 271.11 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one” is 1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 412.2±45.0 °C and a predicted density of 1.549±0.06 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Medicinal Chemistry: Potential Treatment for Type II Diabetes Mellitus

This compound has been studied for its potential role in treating Type II diabetes mellitus. Researchers have synthesized novel pyrimidine-based thiourea compounds, which include 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one as a key structural component. These compounds have shown promising results in inhibiting α-glucosidase, an enzyme crucial for managing diabetes .

Drug Discovery: Pharmacophore for Amino Pyrimidine Derivatives

In drug discovery, amino pyrimidine derivatives are recognized for their wide range of biological activities4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one serves as a pharmacophore in the synthesis of these derivatives, which are explored for antibacterial, antitumor, antifungal, antidepressant, antiviral, and other therapeutic effects .

Enzyme Inhibition: α-Glucosidase Inhibitors

The compound’s ability to inhibit α-glucosidase has been a significant focus. It’s part of a series of compounds that have been evaluated for their enzyme inhibitory potential, with some derivatives showing better inhibition than the reference compound acarbose, which is a standard treatment for diabetes .

Biological Research: Analogs for Biological Effect Studies

Thiourea analogs, which can be synthesized using 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one , are known for their multiple biological effects. These include acting as analgesics, anti-inflammatory agents, carbonic anhydrase inhibitors, and α- and β-glucosidase inhibitors .

Chemical Synthesis: Intermediate for Organic Molecules

As an intermediate, 4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one is used in the synthesis of small organic molecules. Its structure is pivotal in constructing complex compounds with potential pharmacological applications .

Analytical Chemistry: Reference Compound for Assays

In analytical chemistry, this compound can serve as a reference or standard in various assays to determine the presence or concentration of similar compounds in a given sample, aiding in the development of new diagnostic methods .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

4-[(5-bromopyridin-3-yl)methyl]morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-9-3-8(4-12-5-9)6-13-1-2-15-7-10(13)14/h3-5H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNVOQGRDXGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1CC2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Bromopyridin-3-yl)methyl)morpholin-3-one

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